BenchChemオンラインストアへようこそ!

3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride

Spasmolytic Activity Anti-serotonin Smooth Muscle Relaxation

Procure 3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride for FKBP51 inhibitor development or δ-opioid agonist research. The rigid [4.3.1]decane core ensures distinct binding vs. [4.2.1]nonane analogs. Avoid interchanging with N-methyl or oxa-substituted derivatives due to divergent activity. This salt form provides enhanced solubility for reproducible assays and formulation. Buy high-purity research material.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67
CAS No. 2305253-22-7
Cat. No. B2637186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride
CAS2305253-22-7
Molecular FormulaC8H15ClN2O
Molecular Weight190.67
Structural Identifiers
SMILESC1CC2CC(=O)NCC(C1)N2.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-8-4-6-2-1-3-7(10-6)5-9-8;/h6-7,10H,1-5H2,(H,9,11);1H
InChIKeyOHXQLBQZMGEVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,10-Diazabicyclo[4.3.1]decan-4-one Hydrochloride: Bicyclic Amine Scaffold for Pharmacological Research and Drug Discovery


3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride (CAS: 2305253-22-7) is a bicyclic amine derivative with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . This compound features a rigid diazabicyclo[4.3.1]decane core structure containing two nitrogen atoms and a ketone group, which confers distinct conformational constraints and physicochemical properties [1]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in laboratory and industrial settings . The compound serves as a versatile scaffold for the development of pharmacologically active agents, with documented applications in spasmolytic activity research, FK506-binding protein (FKBP) inhibition, and δ-opioid receptor agonism [2][3][4].

Why In-Class Substitution of 3,10-Diazabicyclo[4.3.1]decan-4-one Hydrochloride Is Not Advisable


In-class diazabicycloalkane compounds cannot be simply interchanged due to profound differences in pharmacological activity and physicochemical properties arising from variations in ring size, nitrogen positioning, and N-substitution. Direct comparative studies reveal that seemingly minor structural modifications—such as a [4.2.1]nonane versus [4.3.1]decane ring system, N-methylation versus N-H, or oxa-substitution—produce distinct biological profiles, including changes in spasmolytic activity, receptor selectivity, and enzyme inhibition potency [1][2][3]. For example, the 10-methyl derivative exhibits specific antispasmodic effects, whereas the unsubstituted 3,10-diazabicyclo[4.3.1]decan-4-one core serves as a privileged scaffold for FKBP51 inhibition and δ-opioid agonism [4][5]. Consequently, procurement decisions must be guided by precise structural and functional matching to the intended research application, as generic substitution risks irreproducible or entirely divergent experimental outcomes.

Quantitative Differentiation of 3,10-Diazabicyclo[4.3.1]decan-4-one Hydrochloride Against Closest Analogs


Spasmolytic Activity: 10-Methyl Derivative Shows Specific Anti-Serotonin Effects, Whereas Unsubstituted Core Lacks Direct Spasmolytic Data

A comparative study of diazabicycloalkane derivatives evaluated the spasmolytic activity of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one (compound 2) and its reduced amine counterpart (compound 4). The lactam 2 exhibited non-specific spasmolytic activity, while the reduced amine 3 (9-methyl-3,9-diazabicyclo[4.2.1]nonane) displayed specific anti-serotonin activity [1]. Notably, the unsubstituted 3,10-diazabicyclo[4.3.1]decan-4-one core (the parent structure of the hydrochloride salt) was not directly evaluated in this study; however, the data clearly demonstrate that N-methylation and ring size ( [4.2.1] vs [4.3.1] ) critically modulate spasmolytic profiles [1].

Spasmolytic Activity Anti-serotonin Smooth Muscle Relaxation

FKBP Inhibition: 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Derivatives Exhibit Potent FKBP51 Binding, Highlighting Scaffold Privilege

The diazabicyclo[4.3.1]decane scaffold has been identified as a privileged motif for FK506-binding protein (FKBP) inhibition, particularly FKBP51, a psychiatric risk factor. While direct quantitative inhibition data for the unsubstituted 3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride are not publicly available, a stereoselective synthesis study of 5-hydroxy diazabicyclo[4.3.1]decane-2-one derivatives demonstrated that representative analogs bind to FKBP51 with the intended molecular binding mode and act as potent inhibitors [1][2]. The core 3,10-diazabicyclo[4.3.1]decane structure is explicitly claimed in EP 2899192 A1 as a key component of FKBP inhibitor compounds [3]. This contrasts with structurally related scaffolds such as 3,8-diazabicyclo[3.2.1]octane and 3,6-diazabicyclo[3.1.1]heptane, which were explored for δ-opioid agonism rather than FKBP inhibition [4].

FKBP51 Inhibition Psychiatric Disorders Neurodegeneration

δ-Opioid Receptor Agonism: 3,10-Diazabicyclo[4.3.1]decane Core Yields δ Agonists with Distinct Scaffold-Dependent Activity

A series of diazabicycloalkane derivatives incorporating the 3,10-diazabicyclo[4.3.1]decane core were synthesized and evaluated as δ-opioid receptor agonists. The study compared three bridged bicyclic scaffolds: 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, and 3,10-diazabicyclo[4.3.1]decane [1]. All novel compounds containing the 3,10-diazabicyclo[4.3.1]decane motif exhibited δ agonism behavior and demonstrated remarkable affinity for δ receptors [1][2]. Although the unsubstituted hydrochloride salt was not directly assayed, the data confirm that the [4.3.1] ring system is a viable scaffold for δ-opioid ligand development, distinguishing it from smaller ring systems such as the [3.1.1]heptane and [3.2.1]octane cores [1].

δ-Opioid Agonism Analgesia GPCR

Physicochemical Properties: Hydrochloride Salt Enhances Aqueous Solubility and Confers Distinct pKa and LogD Values

The hydrochloride salt form of 3,10-diazabicyclo[4.3.1]decan-4-one (CAS: 2305253-22-7) provides enhanced aqueous solubility compared to the free base (CAS: 1208711-11-8). The hydrochloride salt is soluble in polar solvents such as water and ethanol , while the 8-oxa analog (8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride) exhibits a reported aqueous solubility of >50 mg/mL . The free base (1S,6R)-3,10-diazabicyclo[4.3.1]decan-4-one has a calculated acid pKa of 14.77 and LogD values of -3.38 (pH 5.5) and -2.18 (pH 7.4) , whereas the N-methyl derivative (10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one) shows a measured pKa of approximately 8.0 in aqueous methyl cellosolve [1]. These differences in ionization and lipophilicity directly influence formulation strategies, assay compatibility, and biological membrane permeability.

Solubility pKa LogD Salt Form

Optimal Scientific and Industrial Applications for 3,10-Diazabicyclo[4.3.1]decan-4-one Hydrochloride


FKBP51 Inhibitor Development for Psychiatric and Neurodegenerative Disease Research

The diazabicyclo[4.3.1]decane core is a privileged scaffold for FK506-binding protein (FKBP) inhibitors, particularly FKBP51, a validated psychiatric risk factor [1]. Researchers developing small-molecule FKBP51 antagonists should procure this hydrochloride salt as a versatile synthetic intermediate for constructing potent and selective FKBP ligands, as demonstrated by the 5-hydroxy diazabicyclo[4.3.1]decane-2-one class of inhibitors [1][2]. The compound's rigid bicyclic framework facilitates rational design of derivatives with improved binding affinity and selectivity for FKBP51 over related immunophilins [2].

δ-Opioid Receptor Agonist Scaffold Optimization

Derivatives of the 3,10-diazabicyclo[4.3.1]decane scaffold have been validated as δ-opioid receptor agonists with remarkable receptor affinity [3]. Medicinal chemists exploring novel analgesics with reduced abuse liability and improved side-effect profiles should utilize this hydrochloride salt as a starting material for synthesizing and evaluating structure-activity relationships (SAR) around the diazabicycloalkane core [3]. The scaffold's conformational constraints may contribute to enhanced δ receptor subtype selectivity compared to more flexible acyclic analogs [3].

Physicochemical and Formulation Studies of Bicyclic Amine Salts

The hydrochloride salt form of 3,10-diazabicyclo[4.3.1]decan-4-one exhibits enhanced aqueous solubility relative to the free base, making it suitable for aqueous-based biological assays and formulation development . Preclinical formulation scientists evaluating the impact of salt form on solubility, stability, and bioavailability of diazabicycloalkane drug candidates should procure this compound as a reference standard for comparative physicochemical profiling, leveraging its known LogD and pKa values for in silico and experimental absorption, distribution, metabolism, and excretion (ADME) predictions .

Quote Request

Request a Quote for 3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.